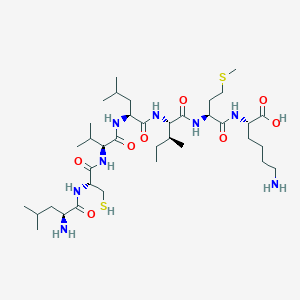
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- is a complex peptide composed of seven amino acids: L-lysine, L-leucine, L-cysteine, L-valine, L-leucine, L-isoleucine, and L-methionine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds formed by cysteine oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Reagents like N-methylmorpholine (NMM) and N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Conversion of disulfide bonds back to free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: Utilized in the production of bioactive peptides and as a component in various biotechnological processes.
作用機序
The mechanism of action of L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors, enzymes, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis. The presence of cysteine allows for redox regulation through disulfide bond formation and reduction.
類似化合物との比較
Similar Compounds
L-Glutamyl-L-cysteinyl-glycine (Glutathione): A tripeptide involved in cellular redox regulation.
L-Glutamyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl-: Another peptide with a similar sequence but different amino acid composition.
Uniqueness
L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of multiple hydrophobic residues (leucine, isoleucine, valine) and a sulfur-containing amino acid (cysteine) contributes to its stability and reactivity.
特性
CAS番号 |
823783-34-2 |
|---|---|
分子式 |
C37H70N8O8S2 |
分子量 |
819.1 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C37H70N8O8S2/c1-10-23(8)30(36(51)40-25(14-16-55-9)32(47)41-26(37(52)53)13-11-12-15-38)45-33(48)27(18-21(4)5)42-35(50)29(22(6)7)44-34(49)28(19-54)43-31(46)24(39)17-20(2)3/h20-30,54H,10-19,38-39H2,1-9H3,(H,40,51)(H,41,47)(H,42,50)(H,43,46)(H,44,49)(H,45,48)(H,52,53)/t23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
FNPODLKQEAERCE-JEDGRRCBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



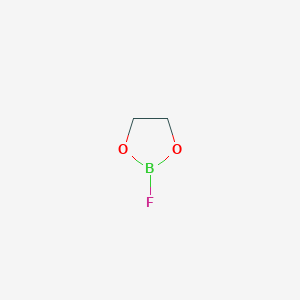
![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)

![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)
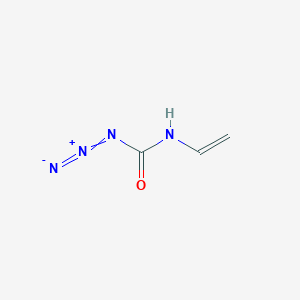
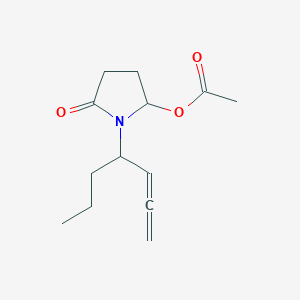
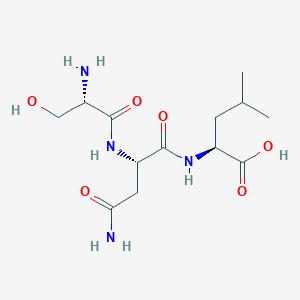
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)

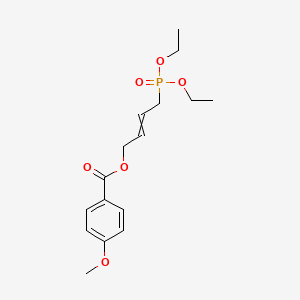

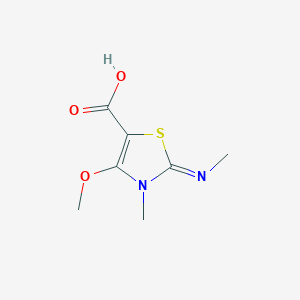
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
